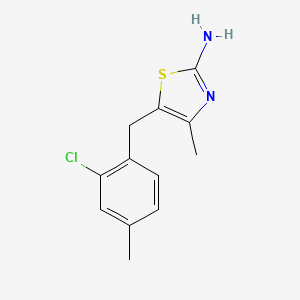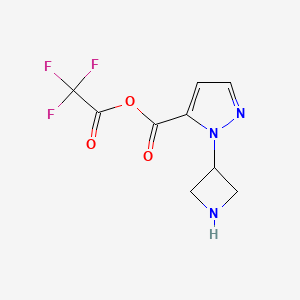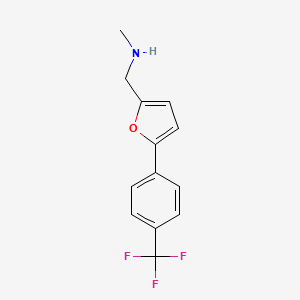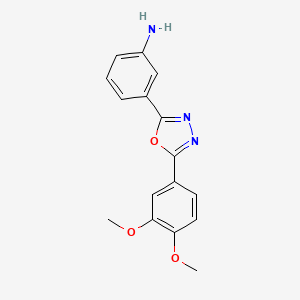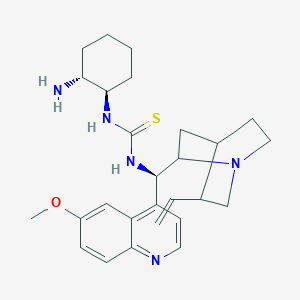
2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzoyl chloride with glycine in the presence of a base to form an intermediate, which is then cyclized to produce the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization and Ring-Opening: The oxazole ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole involves its interaction with molecular targets and pathways within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The dichlorophenyl group may contribute to the compound’s overall stability and reactivity, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3-oxazole: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.
2-(Bromomethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole: Contains a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole: Has a different substitution pattern on the phenyl ring, leading to variations in its chemical behavior.
Uniqueness
2-(Chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole is unique due to the presence of both the chloromethyl and dichlorophenyl groups, which impart distinct chemical properties and potential applications. Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C10H6Cl3NO |
|---|---|
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H6Cl3NO/c11-4-10-14-5-9(15-10)7-3-6(12)1-2-8(7)13/h1-3,5H,4H2 |
Clave InChI |
IINVJXCBNHQMST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=CN=C(O2)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


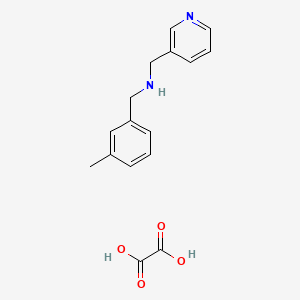
![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
![2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B15060263.png)
![5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate](/img/structure/B15060267.png)

![2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B15060273.png)

